molecular formula C11H16BNO3 B1344663 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine CAS No. 1022094-44-5

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine

Cat. No. B1344663
M. Wt: 221.06 g/mol
InChI Key: SLCUIRTVNNRLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine” belongs to the class of organic compounds known as organoboron compounds. These are compounds containing a chemical bond between a carbon atom and a boron atom .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an appropriate organometallic compound with a boron compound. For example, a Grignard reagent could react with a boron compound to form the organoboron compound .


Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (-OCH3) attached to one of the carbon atoms. The 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group would be attached to another carbon atom of the pyridine ring .


Chemical Reactions Analysis

Organoboron compounds are known to undergo several types of chemical reactions, including hydroboration, transmetalation, and conjugate addition .

Scientific Research Applications

1. Leukotriene Synthesis Inhibition

A significant application of a compound structurally related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine is in the development of 5-lipoxygenase-activating protein inhibitors. These inhibitors, such as AM103, have been shown to effectively inhibit leukotriene synthesis, which is crucial in addressing inflammatory conditions and asthma. AM103 has demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma and has successfully completed phase 1 clinical trials (Hutchinson et al., 2009).

2. Production of Antibodies Against Organophosphate Pesticides

Compounds similar to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been used in synthesizing haptens for developing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, can generate polyclonal sera recognizing specific pesticides, which is critical for environmental monitoring and pesticide safety (ten Hoeve et al., 1997).

3. Antimicrobial Activity

The synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, compounds closely related to 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine, has been studied for their antimicrobial properties. These synthesized compounds have shown moderate antimicrobial activity, highlighting their potential application in developing new antimicrobial agents (Babu et al., 2008).

4. Suzuki Cross-Coupling Reactions

In organic synthesis, derivatives of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine have been utilized in Suzuki cross-coupling reactions. These reactions are pivotal in creating biaryl compounds, which are key structures in pharmaceuticals and organic materials (Chaumeil et al., 2000).

Safety And Hazards

Like all chemicals, organoboron compounds should be handled with care. They may present health hazards if improperly handled or ingested .

Future Directions

The study of organoboron compounds is a vibrant field of research in organic chemistry. These compounds have applications in many areas, including organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-11(2)7-15-12(16-8-11)9-4-5-10(14-3)13-6-9/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCUIRTVNNRLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-2-methoxypyridine

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